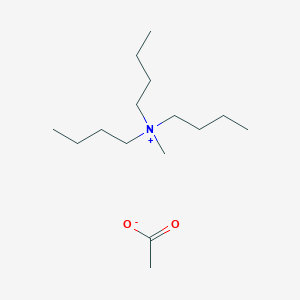
Tributylmethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributylmethylammonium acetate is a quaternary ammonium salt that has gained attention in various scientific fields due to its unique properties and applications. This compound is known for its role as a phase transfer catalyst and its ability to facilitate various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylmethylammonium acetate can be synthesized through a quaternization reaction where tributylamine reacts with methyl iodide, followed by anion exchange with sodium acetate. The reaction typically occurs under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tributylmethylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It is frequently involved in substitution reactions, particularly as a phase transfer catalyst.
Common Reagents and Conditions
Oxidation: Potassium peroxymonosulfate (KHSO5) is a common oxidizing agent used in the presence of this compound.
Substitution: The compound is used with various nucleophiles and electrophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products can include oxidized organic compounds, while substitution reactions yield substituted organic molecules.
Scientific Research Applications
Tributylmethylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be challenging.
Biology: The compound is explored for its potential in biological systems, particularly in the study of ion transport and membrane interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including drug delivery systems.
Industry: It is employed in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which tributylmethylammonium acetate exerts its effects involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) by forming ion pairs that can move across phase boundaries. This enhances the reaction rate and efficiency.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium acetate
- Tetramethylammonium acetate
- Tributylmethylammonium chloride
- Methyltrioctylammonium chloride
Uniqueness
Tributylmethylammonium acetate is unique due to its specific combination of alkyl groups, which provides distinct solubility and reactivity properties compared to other quaternary ammonium salts. Its ability to act as a phase transfer catalyst in a wide range of reactions sets it apart from similar compounds.
Properties
CAS No. |
131242-39-2 |
|---|---|
Molecular Formula |
C15H33NO2 |
Molecular Weight |
259.43 g/mol |
IUPAC Name |
tributyl(methyl)azanium;acetate |
InChI |
InChI=1S/C13H30N.C2H4O2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
RGCDBVVJUKZRQW-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


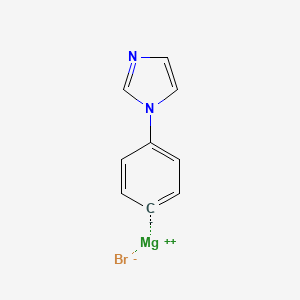

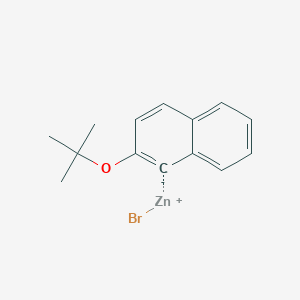
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
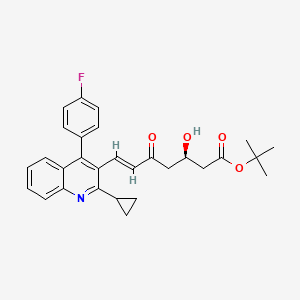
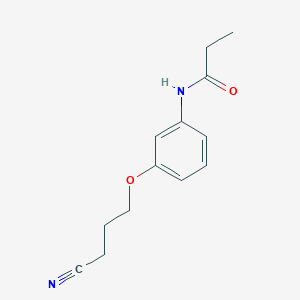
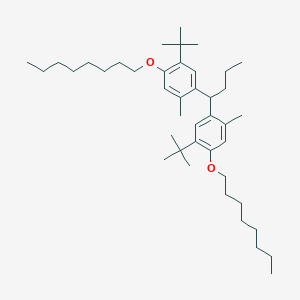
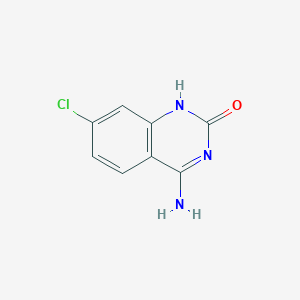
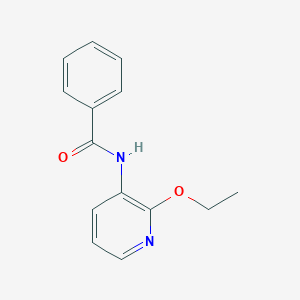

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)

